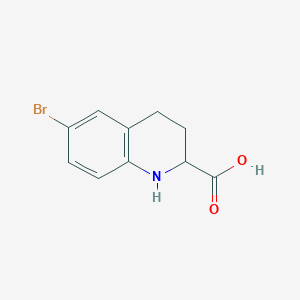

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Description

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a brominated tetrahydroquinoline derivative featuring a carboxylic acid group at the 2-position of the bicyclic scaffold. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrahydroquinoline derivatives, which are known for their interactions with serotonin receptors, antibacterial properties, and roles as intermediates in organic synthesis .

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSAITYVBBIGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in acetonitrile at low temperatures (0°C) to ensure selective bromination at the 6th position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (CAS 264276-41-7)

- Structure : Differs by an oxo group at position 2 and a carboxylic acid at position 4.

- Properties : Molecular weight = 270.08; purity = 95% .

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Hydrochloride

- Structure : Carboxylic acid at position 4 with a hydrochloride salt.

- Properties : Priced at $119/250mg .

- Impact : The hydrochloride salt improves aqueous solubility, critical for in vivo applications, but the 4-position may reduce binding affinity to targets preferring 2-substituted analogs.

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-98-3)

Ester Derivatives

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Methyl Ester (CAS 511230-72-1)

Substituent Modifications

6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride (CAS 135631-91-3)

- Properties : Enhanced steric bulk at position 4 .

- Impact : The dimethyl groups may hinder rotation of the bicyclic system, affecting conformational stability and receptor binding.

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (CAS 1338495-31-0)

Electronic Effects

- Carboxylic Acid vs. Ester : The free acid (pKa ~3-4) is ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration. The ester form neutralizes this charge, improving CNS accessibility .

Biological Activity

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline structure with a bromine atom at the sixth position and a carboxylic acid group at the second position. Its molecular formula is and molecular weight is approximately 229.08 g/mol. The presence of both the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This effect positions it as a candidate for further exploration in treating inflammatory diseases.

Anticancer Activity

Recent investigations highlight the compound's potential as an anticancer agent. It has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving the Bcl-2 family proteins. Specifically, compounds similar to 6-bromo derivatives have shown binding affinities to Bcl-2 proteins, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the bromine atom enhances the compound's interaction with biological targets, such as enzymes and receptors involved in disease pathways. For instance, studies have suggested that this compound may act as an inhibitor of specific proteins involved in cancer cell survival .

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. Common methods include:

- Condensation Reactions : Utilizing phenylethylamine derivatives.

- Cyclization Reactions : Following initial condensation to form the tetrahydroquinoline core.

These methods facilitate efficient laboratory synthesis of this compound for further pharmacological exploration .

Table 1: Summary of Biological Activities

Notable Research Findings

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure proper fume hood usage to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to minimize skin contact .

- Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .

- Storage : Store in a tightly sealed container in a dry, cool, and ventilated area away from ignition sources .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., bromine at C6, carboxylic acid at C2) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (264.10 g/mol) and isotopic patterns from bromine .

- Chromatography : HPLC with UV detection (≥95% purity) using C18 columns and acetonitrile/water gradients .

Q. What are common synthetic routes to introduce bromine at the 6-position of tetrahydroquinoline-2-carboxylic acid derivatives?

- Methodological Answer :

- Direct Bromination : Use NBS (N-bromosuccinimide) in DMF or CCl under controlled heating (40–60°C). Monitor regioselectivity via TLC .

- Directed Metallation : Employ LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate C6, followed by quenching with Br or BrCN .

Advanced Research Questions

Q. How can regioselective bromination of tetrahydroquinoline derivatives be optimized to minimize side products?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., carboxylic acid at C2) to direct bromine to the electron-rich C6 position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at C6 .

- Catalysis : Use Lewis acids like FeCl to stabilize transition states and improve selectivity .

Q. What computational strategies predict the biological activity of brominated tetrahydroquinoline carboxylic acids?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Prioritize compounds with high binding affinity to conserved active sites .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with enhanced potency .

Q. How can contradictions in reported biological activities of brominated quinoline derivatives be resolved?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial tests) and control strains to reduce variability .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry and purity .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies and identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.